molecular formula C18H14N2O2S B12251505 Phenyl[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid

Phenyl[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid

Cat. No.: B12251505
M. Wt: 322.4 g/mol
InChI Key: OCGVSYPAJFXNQX-UHFFFAOYSA-N
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Description

2-Phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is a compound that features a unique structure combining a phenyl group, a pyrimidine ring, and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid typically involves the reaction of 2-phenylpyrimidine-4-thiol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a simpler hydrocarbon.

    Substitution: The phenyl and pyrimidine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or hydrocarbons.

    Substitution: Various substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

2-Phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating certain biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine-4-thiol: Shares the pyrimidine and phenyl groups but lacks the acetic acid moiety.

    Phenylacetic acid: Contains the phenyl and acetic acid groups but lacks the pyrimidine ring.

    2-Phenylthiazole: Similar in having a phenyl group and a heterocyclic ring but differs in the type of heterocycle (thiazole vs. pyrimidine).

Uniqueness

2-Phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is unique due to its combination of a phenyl group, a pyrimidine ring, and a sulfanyl-acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-phenyl-2-(2-phenylpyrimidin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C18H14N2O2S/c21-18(22)16(13-7-3-1-4-8-13)23-15-11-12-19-17(20-15)14-9-5-2-6-10-14/h1-12,16H,(H,21,22)

InChI Key

OCGVSYPAJFXNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)SC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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